molecular formula C13H16BNO5 B13921005 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B13921005
M. Wt: 277.08 g/mol
InChI Key: HRLQOOCRRYGDBX-UHFFFAOYSA-N
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Description

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features a nitro group, a benzaldehyde moiety, and a boronic ester group. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:

    Formation of the Boronic Ester: The boronic ester group is introduced through a reaction between a phenylboronic acid derivative and pinacol in the presence of a catalyst.

    Nitration: The nitro group is introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Formylation: The formyl group is introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.

Major Products

    Oxidation: 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    Reduction: 4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The boronic ester group can undergo transesterification reactions, while the nitro and aldehyde groups can participate in redox and condensation reactions. These interactions are facilitated by the electronic properties of the aromatic ring and the substituents.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an amino group instead of a nitro group.

    4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Contains two boronic ester groups and a benzothiadiazole moiety.

    tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate: Features a tert-butyl ester group in addition to the boronic ester.

Uniqueness

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both a nitro group and a boronic ester group on the same aromatic ring

Properties

Molecular Formula

C13H16BNO5

Molecular Weight

277.08 g/mol

IUPAC Name

4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C13H16BNO5/c1-12(2)13(3,4)20-14(19-12)11-7-10(15(17)18)6-5-9(11)8-16/h5-8H,1-4H3

InChI Key

HRLQOOCRRYGDBX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])C=O

Origin of Product

United States

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